molecular formula C6H12ClNO3 B1423211 4-Hydroxypiperidine-4-carboxylic acid hydrochloride CAS No. 495414-65-8

4-Hydroxypiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1423211
CAS No.: 495414-65-8
M. Wt: 181.62 g/mol
InChI Key: XJJJVKSYSBNXLV-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group and a carboxylic acid group on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-4-carboxylic acid hydrochloride typically involves the hydroxylation of piperidine derivatives. One common method includes the use of phenylsilane and an iron complex as a catalyst to promote the formation and reduction of imine, followed by cyclization and reduction of the piperidinone intermediate . Another approach involves the use of methanesulfonic acid under reflux conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxypiperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxypiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Detailed studies on its mechanism of action are ongoing, and specific pathways may vary depending on the application.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    4-Hydroxypiperidine: Similar to the target compound but lacks the carboxylic acid group.

    Piperidine-4-carboxylic acid: Contains the carboxylic acid group but lacks the hydroxyl group.

Uniqueness: 4-Hydroxypiperidine-4-carboxylic acid hydrochloride is unique due to the presence of both hydroxyl and carboxylic acid groups on the piperidine ring

Biological Activity

4-Hydroxypiperidine-4-carboxylic acid hydrochloride (also known as 4-Hydroxy-L-proline hydrochloride) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C5H10ClNO3
  • Molecular Weight : 165.59 g/mol
  • CAS Number : 1262988-77-1

The compound features a piperidine ring with a hydroxyl and a carboxylic acid functional group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that 4-hydroxypiperidine derivatives exhibit various biological activities, including:

  • Histone Deacetylase Inhibition : This compound has been studied for its role as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer and neurodegenerative diseases. Inhibitors of HDACs can lead to increased acetylation of histones and non-histone proteins, affecting cellular processes such as apoptosis and differentiation .
  • Neurotransmitter Modulation : Some studies suggest that derivatives of 4-hydroxypiperidine may interact with neurotransmitter systems, potentially influencing dopaminergic and cholinergic pathways. This interaction can be relevant in the context of psychiatric disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • HDAC Inhibition : The compound acts on specific HDAC isoforms, leading to altered gene expression profiles associated with cancer cell proliferation and survival.
  • Receptor Modulation : It may modulate receptors involved in neurotransmission, contributing to its potential use in treating neurological disorders.

Case Studies and Experimental Data

  • Histone Deacetylase Activity :
    • A study demonstrated that 4-hydroxypiperidine derivatives showed significant inhibition against HDAC6, with an IC50 value indicating potent activity (IC50 = 24 nM) in cellular models .
    • Table 1 summarizes the IC50 values for various HDAC isoforms:
    CompoundHDAC IsoformIC50 (nM)
    4-HydroxypiperidineHDAC624
    Other DerivativesHDAC1100
    HDAC336
  • Neuropharmacological Studies :
    • Research involving animal models indicated that the compound could influence behavior through modulation of dopaminergic pathways, suggesting potential applications in treating schizophrenia or depression .
  • Immunomodulatory Effects :
    • Preliminary studies have indicated that the compound may possess immunomodulatory properties, enhancing immune responses in certain contexts .

Properties

IUPAC Name

4-hydroxypiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-5(9)6(10)1-3-7-4-2-6;/h7,10H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJJVKSYSBNXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694578
Record name 4-Hydroxypiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495414-65-8
Record name 4-Hydroxypiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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